![molecular formula C16H13NO2 B2694079 6-Amino-2-(3-methylphenyl)chromen-4-one CAS No. 923184-83-2](/img/structure/B2694079.png)
6-Amino-2-(3-methylphenyl)chromen-4-one
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Overview
Description
“6-Amino-2-(3-methylphenyl)chromen-4-one” is a compound that falls under the category of chromanones . Chromanones are significant structural entities that belong to the class of oxygen-containing heterocycles . They act as a major building block in a large class of medicinal compounds .
Molecular Structure Analysis
The chroman-4-one framework is a fusion of a benzene nucleus (ring A) with dihydropyran (ring B) which relates to chromane, chromene, chromone, and chromenone . The absence of a C2-C3 double bond of chroman-4-one skeleton makes a minor difference from chromone and is associated with diverse biological activities .
Chemical Reactions Analysis
A series of 2-Phenyl-4H-chromen-4-one and its derivatives were designed, synthesized, and evaluated for their poly-functionality against acetylcholinestrase (AChE) and advanced glycation end products (AGEs) formation inhibitors against Alzheimer’s disease (AD) .
Physical And Chemical Properties Analysis
The empirical formula of “6-Amino-2-(3-methylphenyl)chromen-4-one” is C9H7NO2 and its molecular weight is 161.16 . It is a solid at 20 degrees Celsius .
Scientific Research Applications
Sequential Colorimetric Recognition
6-Amino-2-(3-methylphenyl)chromen-4-one derivatives have been studied for their use in colorimetric recognition. An asymmetric coumarin-conjugated naphthol group derivative was synthesized and demonstrated selective colorimetric sensing for Cu2+ in aqueous solutions. This compound showed a color change from yellow to orange in the presence of Cu2+ and could detect cyanide ions (Jo et al., 2014).
Synthesis of Diverse Chromene Derivatives
Another application involves the synthesis of various 2-amino-4H-chromene derivatives. These compounds were prepared using a one-pot, three-component reaction, highlighting an environmentally friendly approach to create different chromene derivatives with potential medicinal applications (Dekamin et al., 2013).
Apoptosis Induction in Cancer Research
In cancer research, certain 4-aryl-4H-chromenes, including 6-Amino-2-(3-methylphenyl)chromen-4-one derivatives, have been identified as potent apoptosis inducers. They have shown effectiveness in inducing cell cycle arrest and apoptosis in various human cell lines, suggesting potential as anticancer agents (Kemnitzer et al., 2004).
Study of Zn(II) Complexes
Research has also been conducted on Zn(II) complexes with amino derivatives of chromone. These complexes exhibited interesting spectroscopic properties and potential applications in fluorescence spectroscopy (Kupcewicz et al., 2011).
Environmentally Benign Synthesis Methods
A study described an environmentally benign protocol for synthesizing 2-amino-3-phenyl (or methyl) sulfonyl-4H-chromenes. This method highlights the significance of sustainable and efficient synthesis techniques for producing medicinally relevant compounds (Pandit et al., 2016).
Mechanism of Action
Chroman-4-one analogs have shown various biological activities such as anticancer, tumor necrosis factor-α (TNF-α) inhibitors, antivascular, antidiabetic, antioxidant, antimicrobial, antifungal, antiviral, antileishmanial, insecticidal, spasmolytic, analgesic, anti-inflammatory, anticoagulant, estrogenic inhibitor, anti-acetylcholinesterase (AchE) inhibitor, antihuman immunodeficiency virus (HIV), anticonvulsant, antidepressants, anticoronal and antitubercular activity .
Future Directions
properties
IUPAC Name |
6-amino-2-(3-methylphenyl)chromen-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO2/c1-10-3-2-4-11(7-10)16-9-14(18)13-8-12(17)5-6-15(13)19-16/h2-9H,17H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZCDWXANMGPIEQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=CC(=O)C3=C(O2)C=CC(=C3)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Amino-2-(3-methylphenyl)chromen-4-one |
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